[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Overview
Description
[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is an organic compound that belongs to the class of diaryl ketones. These compounds are characterized by the presence of two aryl groups attached to a carbonyl group. Diaryl ketones are significant in both organic and medicinal chemistry due to their diverse biological activities and applications .
Preparation Methods
The synthesis of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone can be achieved through various synthetic routes. One common method involves the carbonylative Suzuki coupling reaction of arylboronic acids with aryl iodides in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions using ethylene glycol as the solvent . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in various substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and antibacterial properties.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial agents.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone include other diaryl ketones such as:
- [4-Methoxyphenyl)-(4-propylphenyl)methanone
- [4-Methoxyphenyl)-(4-phenoxyphenyl)methanone
- [4-Methoxyphenyl)-(4-phenylsulfanylphenyl)methanone These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-9-5-11(6-10-14)15-18-17(26-2)20(19-15)16(22)12-3-7-13(8-4-12)21(23)24/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYESQTOUSPSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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